molecular formula C14H15N3O3 B15024199 (5E)-5-(hydroxyimino)-7-(morpholin-4-ylmethyl)quinolin-8(5H)-one

(5E)-5-(hydroxyimino)-7-(morpholin-4-ylmethyl)quinolin-8(5H)-one

Cat. No.: B15024199
M. Wt: 273.29 g/mol
InChI Key: JPZGRPJDEHCMIR-UHFFFAOYSA-N
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Description

(5E)-5-(HYDROXYIMINO)-7-[(MORPHOLIN-4-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline backbone, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(HYDROXYIMINO)-7-[(MORPHOLIN-4-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Morpholine Group: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with morpholine.

    Hydroxyimino Group Addition:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(HYDROXYIMINO)-7-[(MORPHOLIN-4-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to a nitro group using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

(5E)-5-(HYDROXYIMINO)-7-[(MORPHOLIN-4-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (5E)-5-(HYDROXYIMINO)-7-[(MORPHOLIN-4-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-(HYDROXYIMINO)-7-[(MORPHOLIN-4-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE is unique due to its combination of a quinoline core, hydroxyimino group, and morpholine substituent, which confer distinct chemical reactivity and biological activity compared to simpler compounds like allylamine or common carbonyl compounds.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

7-(morpholin-4-ylmethyl)-5-nitrosoquinolin-8-ol

InChI

InChI=1S/C14H15N3O3/c18-14-10(9-17-4-6-20-7-5-17)8-12(16-19)11-2-1-3-15-13(11)14/h1-3,8,18H,4-7,9H2

InChI Key

JPZGRPJDEHCMIR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=C3C=CC=NC3=C2O)N=O

Origin of Product

United States

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